molecular formula C7H7NO2 B8501206 N-hydroxyformanilide CAS No. 31335-69-0

N-hydroxyformanilide

Cat. No. B8501206
Key on ui cas rn: 31335-69-0
M. Wt: 137.14 g/mol
InChI Key: FWUDLKMCWUETIP-UHFFFAOYSA-N
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Patent
US04598156

Procedure details

In a manner analogous to that of Example 1, 3.1 g of N-hydroxy-N-formylaniline, 200 mg of Li2PdCl4 and 60 ml of vinyl acetate are reacted at 55° C. for 6 hours, and, after further processing, N-formylindole is obtained; IR spectrum (CHCl3): 1660 (CO): NMR spectrum (100 MHz, CDCl3): 6.54 (broad d, J=5 Hz, CH); 7.0-7.3 (m, 4H); 8.02 (broad d, J=6 Hz, CH); 8.68 (s, H--CO) ppm.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11](OC=C)(=O)[CH3:12]>>[CH:9]([N:2]1[C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:12]=[CH:11]1)=[O:10]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ON(C1=CC=CC=C1)C=O
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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